molecular formula C16H17N3O2 B2570284 N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 301355-49-7

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No. B2570284
CAS RN: 301355-49-7
M. Wt: 283.331
InChI Key: YHJLUMPQYBHPDE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are responsible for fast synaptic transmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Catalytic Applications in Chemical Reactions

Catalytic Activity of Palladium(II) Complexes : Palladium(II) complexes with nitrogen ligands, including N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, show significant catalytic activity in the hydrogenation of alkenes and alkynes under mild conditions. Some complexes exhibit good catalytic activity towards styrene and phenylacetylene, demonstrating potential in homogeneous hydrogenations. One specific complex has shown excellent chemo- and stereo-selectivity in the semi-hydrogenation of alkynes, highlighting its potential in selective hydrogenation processes (Costa, Pelagatti, Pelizzi, & Rogolino, 2002).

Complexation and Structural Studies

Complexation to Cadmium(II) : The reaction of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide with other compounds under specific conditions has led to the formation of new molecules with distinct structures. For example, a complex involving cadmium(II) was prepared and identified, showing a distorted octahedral geometry around the cadmium atom. The crystal structure exhibited several hydrogen bonds, indicating intricate molecular interactions (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Synthesis and Structural Characterization

Synthesis of Schiff Base Complexes : Schiff base complexes involving N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide and divalent transition metals like Ni(II), Co(II), Cu(II), and Zn(II) have been synthesized. These complexes exhibit octahedral geometrical structures and have been studied for their potential biocidal activities, showing higher antimicrobial activities compared to the Schiff base ligand itself (Yimer, 2014).

Corrosion Inhibition

Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Cadmium(II) complexes with N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide have been studied for their corrosion inhibition properties on mild steel. These complexes demonstrate significant inhibition activity, providing a protective layer on the steel surface. This research opens new possibilities for the application of coordination chemistry in materials and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h1-7,9,11H,8,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJLUMPQYBHPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

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